molecular formula C15H12ClN5S2 B2416625 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034315-88-1

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No. B2416625
CAS RN: 2034315-88-1
M. Wt: 361.87
InChI Key: BWPIBHFPJPDQRB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a benzothiadiazole and a thiazole ring. These types of structures are often found in various pharmaceuticals and functional materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a benzothiadiazole ring attached to a thiazole ring via an amine linkage. The benzothiadiazole ring is also substituted with a pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various substituents. For example, the nitrogen atoms in the rings might act as nucleophiles in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might confer stability, while the various substituents might influence its solubility .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, formazans derived from a Mannich base of thiadiazole showed moderate antimicrobial activity against Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Activity

Newly synthesized Schiff bases derived from thiadiazole compounds have been studied for their anticancer properties. Some of these compounds exhibited cytotoxicity on PC-3 and MDA-MB-231 cancer cell lines, with the potential for utilization alongside chemotherapy drugs to establish more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies of thiadiazole derivatives have revealed insights into their molecular aggregation and fluorescence effects, suggesting potential applications in bioactive material development. The presence of different spectral forms induced by changes in compound concentration may be related to aggregation effects, which are influenced by the alkyl substituent structure (Matwijczuk et al., 2016).

Molecular Organization in Lipid Bilayers

Thiadiazole derivatives have been analyzed for their interaction with lipid bilayers, indicating their potential as bioactive compounds in pharmaceutical formulations. The molecular organization of these compounds in lipid multilayers has been studied, showing how they interact with lipid polar head regions and hydrocarbon chains, which could be relevant for drug delivery applications (Kluczyk et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are the activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets by inhibiting their activities. Specifically, it inhibits ALK5 phosphorylation, showing a potent activity against ALK5 kinase . The compound’s selectivity index against p38α MAP kinase is high, indicating its specificity towards ALK5 .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s a pharmaceutical, future research might focus on optimizing its activity, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S2.ClH/c1-9-3-2-6-16-14(9)18-15-17-13(8-21-15)10-4-5-11-12(7-10)20-22-19-11;/h2-8H,1H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPIBHFPJPDQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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